molecular formula C9H8BrF2NO B3033582 2-bromo-N-(2,4-difluorophenyl)propanamide CAS No. 1071627-99-0

2-bromo-N-(2,4-difluorophenyl)propanamide

Cat. No.: B3033582
CAS No.: 1071627-99-0
M. Wt: 264.07
InChI Key: LBYJGXWJARKHGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-N-(2,4-difluorophenyl)propanamide: is a chemical compound with the molecular formula C10H9BrF2NO. It is a white powder primarily used in various scientific experiments, particularly in the field of medicinal chemistry. This compound is known for its unique structure, which includes a bromine atom and two fluorine atoms attached to a phenyl ring, making it a valuable intermediate in organic synthesis.

Scientific Research Applications

Chemistry: 2-bromo-N-(2,4-difluorophenyl)propanamide is used as an intermediate in the synthesis of various organic compounds.

Biology: In biological research, this compound is used to study the effects of halogenated amides on biological systems. It serves as a model compound to investigate the interactions between halogenated molecules and biological targets.

Medicine: Its structure allows for the modification of drug candidates to improve their pharmacokinetic and pharmacodynamic properties.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and stability make it a valuable building block for various industrial processes.

Safety and Hazards

When handling “2-bromo-N-(2,4-difluorophenyl)propanamide”, it is recommended to wear approved mask/respirator, suitable gloves/gauntlets, suitable protective clothing, and suitable eye protection .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-N-(2,4-difluorophenyl)propanamide typically involves the bromination of N-(2,4-difluorophenyl)propanamide. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions usually involve maintaining a low temperature to control the rate of bromination and prevent side reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 2-bromo-N-(2,4-difluorophenyl)propanamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.

Major Products Formed:

    Substitution Reactions: Formation of substituted amides, thiols, or ethers.

    Reduction Reactions: Formation of amines or alcohols.

    Oxidation Reactions: Formation of carboxylic acids or ketones.

Mechanism of Action

The mechanism of action of 2-bromo-N-(2,4-difluorophenyl)propanamide involves its interaction with specific molecular targets. The bromine and fluorine atoms in the compound enhance its binding affinity to target proteins or enzymes, leading to the inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

    2-bromo-N-phenylpropanamide: Similar structure but lacks the fluorine atoms, resulting in different reactivity and stability.

    2-bromo-N-(3,4-difluorophenyl)propanamide: Similar structure with fluorine atoms at different positions on the phenyl ring, leading to variations in chemical properties.

    2-bromo-N-(2,4-difluorophenyl)acetamide: Similar structure but with an acetamide group instead of a propanamide group, affecting its reactivity and applications.

Uniqueness: 2-bromo-N-(2,4-difluorophenyl)propanamide is unique due to the presence of both bromine and fluorine atoms in its structure. This combination enhances its reactivity and stability, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

2-bromo-N-(2,4-difluorophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF2NO/c1-5(10)9(14)13-8-3-2-6(11)4-7(8)12/h2-5H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBYJGXWJARKHGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(C=C(C=C1)F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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